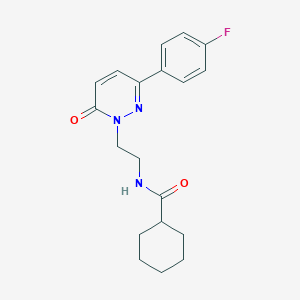

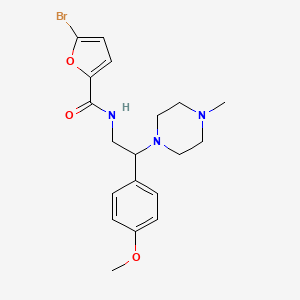

![molecular formula C13H15N5O3S B2995766 4-({[(4-氨基-5-甲基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯 CAS No. 325994-75-0](/img/structure/B2995766.png)

4-({[(4-氨基-5-甲基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole moiety, which is a five-membered ring containing three nitrogen atoms . This class of compounds is known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds are typically synthesized by condensation of aminotriazoles with various aromatic aldehydes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For instance, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . They can also form Schiff bases through condensation with aromatic aldehydes .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their strong chemical activity and low toxicity . They are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces .科学研究应用

Antimicrobial and Antiviral Research

Compounds with a 1,2,4-triazole core have shown significant antimicrobial and antiviral activities. Derivatives of this class have been synthesized and tested against various microorganisms and viruses, showing promising results in inhibiting their growth or replication .

Cancer Research

Aromatase inhibitors that contain 1,2,4-triazole derivatives have been developed for breast cancer treatment. These compounds can be used in PET/SPECT studies to image tumors and understand their biochemistry .

Corrosion Inhibition

1,2,4-Triazole derivatives have been investigated as corrosion inhibitors for metals such as copper in saline environments. Their ability to form protective layers on metal surfaces makes them valuable in materials science research .

Drug Development

The triazole ring is a common motif in pharmaceuticals. It is present in drugs with various therapeutic applications, including antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumoral agents .

Enzyme Inhibition

Triazole derivatives can act as enzyme inhibitors, affecting the biosynthesis pathways of certain hormones or neurotransmitters. This property is useful in studying diseases related to enzyme dysregulation .

Metal Complex Formation

Triazole compounds can form chelates with metals, which have potential applications in medicinal chemistry. These complexes can be studied for their antidiabetic properties among other therapeutic uses .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, and antitumor agents .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, often interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with cellular structures .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been known to interfere with various biochemical pathways, leading to their antimicrobial, antifungal, and antitumor effects .

Pharmacokinetics

Similar compounds, such as 1,2,4-triazole derivatives, are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been known to exhibit a wide range of effects, including antimicrobial, antifungal, and antitumor activities .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of similar compounds .

未来方向

属性

IUPAC Name |

methyl 4-[[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-11(19)15-10-5-3-9(4-6-10)12(20)21-2/h3-6H,7,14H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVLVAVRJSHVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

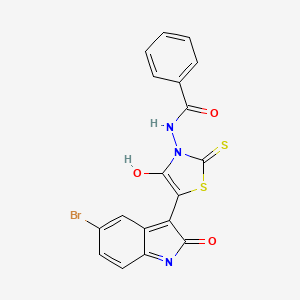

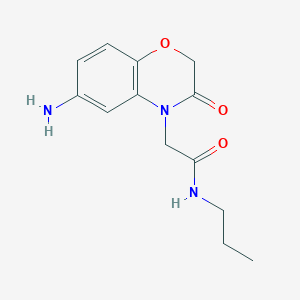

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

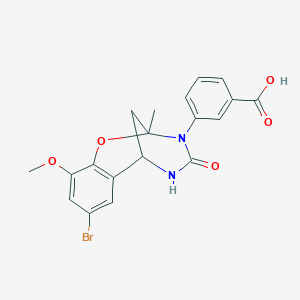

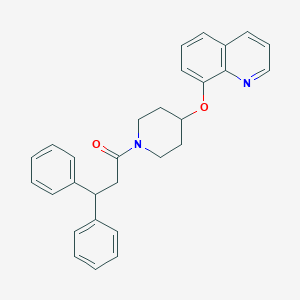

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

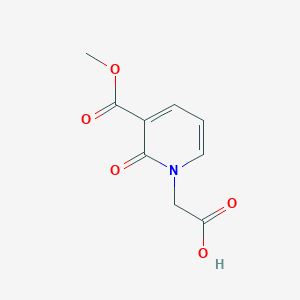

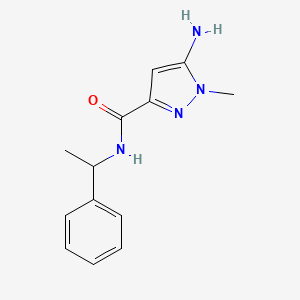

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)